molecular formula C10H12N6O3S2 B2851926 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 454189-71-0

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2851926
CAS No.: 454189-71-0
M. Wt: 328.37
InChI Key: ZKXLNQOLNONYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide ( 454189-71-0) is a synthetic organic compound with a molecular formula of C10H12N6O3S2 and a molecular weight of 328.37 g/mol . This research chemical features a hybrid structure combining a 5-amino-1H-1,2,4-triazole ring connected via a sulfanyl (thioether) linkage to an acetamide group, which is further substituted with a 4-sulfamoylphenyl moiety. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities, including antimicrobial, anticonvulsant, and antiviral properties . The specific presence of both the triazole and sulfonamide functional groups in a single molecule makes this compound a valuable intermediate for pharmaceutical research and development. Sulfonamides are a well-established class in drug discovery, and recent research has identified 1-sulfonyl-1H-1,2,4-triazole derivatives as inhibitors of viral replication, such as the Yellow Fever Virus, highlighting the potential of this chemotype in antiviral discovery . This compound is intended for use by qualified researchers as a building block in the synthesis of novel chemical entities or as a standard for analytical and bio-screening purposes. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can purchase this product in quantities ranging from 2mg to 100mg .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S2/c11-9-14-10(16-15-9)20-5-8(17)13-6-1-3-7(4-2-6)21(12,18)19/h1-4H,5H2,(H,13,17)(H2,12,18,19)(H3,11,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLNQOLNONYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329129
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454189-71-0
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its target enzyme, lanosterol 14α-demethylase, and inhibits its activity. This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s structure and function

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi. Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, which alter the normal membrane structure and function, thereby inhibiting fungal growth.

Pharmacokinetics

The solubility of similar compounds in water at temperatures below 60°c has been reported, which could potentially influence the compound’s bioavailability.

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C11H13N5O3SC_{11}H_{13}N_5O_3S, with a molecular weight of 299.37 g/mol. The structure features a triazole ring linked to a sulfamoylphenyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study focusing on triazole derivatives, compounds were tested against breast cancer cell lines (MDA-MB-231 and MCF-7). The most active derivative demonstrated an IC50 value indicating potent inhibition of cell proliferation. Apoptotic effects were confirmed through flow cytometry analysis, showing a significant increase in annexin V-positive cells compared to controls .

CompoundIC50 (MDA-MB-231)Apoptosis Induction (%)
4e10.93 nM22-fold increase
4g15.00 nM18-fold increase

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been reported to exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Case Study:
A comparative study evaluated the antibacterial efficacy of several triazole derivatives against common bacterial strains. The results showed that the compound exhibited significant inhibition at concentrations as low as 50 µg/mL, with a notable percentage reduction in bacterial growth compared to positive controls .

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: Similar compounds have shown to inhibit carbonic anhydrase enzymes selectively, which can disrupt cellular processes in both cancerous and bacterial cells.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells often involves cell cycle arrest at specific checkpoints.
  • Biofilm Disruption: The antimicrobial activity may also involve disruption of biofilm formation, which is crucial for bacterial virulence.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for the compound and its analogs. These studies are essential for assessing the viability of the compound for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activity, and pharmacological properties.

Structural Modifications and Pharmacokinetic Implications

  • Compound 4l: 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide () Key differences: Methyl substitution at the triazole nitrogen (vs. amino group in the target compound) and a benzyl group on the acetamide nitrogen. The benzyl substitution may sterically hinder interactions with enzymes or receptors . Data: Reported yield (84%) and melting point (229–231°C) suggest robust synthetic feasibility and stability .
  • Furan-substituted analog: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () Key differences: Furan-2-yl substituent at position 5 of the triazole (vs. amino group). However, the absence of the amino group could reduce nucleophilic reactivity .
  • Chlorophenyl-substituted analog: 2-[(4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide () Key differences: 4-Chlorophenyl group at position 5 of the triazole and a phenoxyphenyl acetamide. The phenoxy group may extend half-life by resisting metabolic degradation .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 5-amino-1H-1,2,4-triazole-3-thiol intermediate via condensation of hydrazine derivatives with thiocyanate precursors under reflux in ethanol .
  • Step 2 : Alkylation of the thiol group using chloroacetamide derivatives in a polar solvent (e.g., DMF or ethanol) with a base (e.g., KOH) to form the sulfanyl-acetamide bridge .
  • Optimization : Adjust reaction time (1–3 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol-to-chloroacetamide) to improve yield (>75%). Purification via recrystallization (ethanol/water) or column chromatography is critical .

Q. Which analytical techniques are most effective for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify substituent integration and spatial arrangement. Key peaks include the triazole proton (δ 8.1–8.3 ppm) and sulfamoyl group (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 381.08).
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What primary biological activities are reported, and what models assess them?

  • Anti-exudative activity : Tested in rodent models (e.g., formalin-induced edema) at 10 mg/kg, with efficacy compared to diclofenac (8 mg/kg) .
  • Antimicrobial activity : In vitro assays against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values 8–32 µg/mL) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) with IC50 values ranging 10–50 µM .

Advanced Research Questions

Q. How to design experiments for elucidating structure-activity relationships (SAR) of substituents?

  • Variable substituents : Systematically modify the triazole’s 5-amino group (e.g., halogenation, alkylation) and the sulfamoylphenyl’s para-position (e.g., introducing electron-withdrawing groups like -NO2) .
  • Biological testing : Use dose-response curves in anti-inflammatory (COX-2 inhibition) and antimicrobial assays. Apply multivariate analysis (e.g., PCA) to correlate substituent properties (logP, Hammett constants) with activity .

Strategies to resolve discrepancies in biological activity data across studies

  • Standardize assays : Use reference compounds (e.g., diclofenac for anti-exudative studies) and uniform protocols (e.g., OECD guidelines for animal models) .
  • Purity validation : Confirm compound integrity via HPLC and elemental analysis. Contradictions in IC50 values may arise from impurities >5% .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Proposed mechanisms of anti-exudative action and validation approaches

  • Hypothesized pathways : Inhibition of prostaglandin synthesis via COX-2 downregulation or NF-κB signaling modulation .
  • Validation methods :
  • Molecular docking : Simulate binding affinity to COX-2 (PDB: 5KIR) using AutoDock Vina .
  • Gene silencing : siRNA knockdown of COX-2 in RAW 264.7 macrophages to assess activity loss .
  • Biochemical assays : Measure PGE2 levels in serum via ELISA post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.